Cas no 2227818-03-1 ((2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine)

(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine
- 2227818-03-1
- EN300-1983694
-
- インチ: 1S/C8H11Cl2N3/c1-5(11)2-3-6-7(9)12-4-13-8(6)10/h4-5H,2-3,11H2,1H3/t5-/m1/s1
- InChIKey: LTLKCHYJBAKMFI-RXMQYKEDSA-N
- ほほえんだ: ClC1C(=C(N=CN=1)Cl)CC[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 219.0330028g/mol
- どういたいしつりょう: 219.0330028g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1983694-0.1g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 0.1g |
$1777.0 | 2023-09-16 | ||
Enamine | EN300-1983694-5.0g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 5g |
$5854.0 | 2023-05-31 | ||
Enamine | EN300-1983694-2.5g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 2.5g |
$3957.0 | 2023-09-16 | ||
Enamine | EN300-1983694-1.0g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 1g |
$2019.0 | 2023-05-31 | ||
Enamine | EN300-1983694-10.0g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 10g |
$8680.0 | 2023-05-31 | ||
Enamine | EN300-1983694-0.5g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 0.5g |
$1938.0 | 2023-09-16 | ||
Enamine | EN300-1983694-0.05g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 0.05g |
$1696.0 | 2023-09-16 | ||
Enamine | EN300-1983694-0.25g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 0.25g |
$1858.0 | 2023-09-16 | ||
Enamine | EN300-1983694-1g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 1g |
$2019.0 | 2023-09-16 | ||
Enamine | EN300-1983694-10g |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine |
2227818-03-1 | 10g |
$8680.0 | 2023-09-16 |
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
(2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amineに関する追加情報
Compound CAS No. 2227818-03-1: (2R)-4-(4,6-Dichloropyrimidin-5-yl)butan-2-Amine
The compound CAS No. 2227818-03-1, known as (2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines and features a pyrimidine ring system substituted with two chlorine atoms at the 4 and 6 positions. The butanamine backbone provides a flexible structure that can interact with biological targets in diverse ways.
Key Features of (2R)-4-(4,6-Dichloropyrimidin-5-Yl)Butan-2-Amine
The molecule's chiral center at the second carbon of the butane chain introduces stereochemistry, which is critical for its biological activity. The presence of the pyrimidine ring, a heterocyclic aromatic system, contributes to its stability and ability to form hydrogen bonds or π-interactions with target molecules. The dichloro substitution pattern on the pyrimidine ring enhances electronic properties, making it more reactive or selective in certain chemical reactions.
Synthesis and Structural Characterization
The synthesis of (2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine involves multi-step organic reactions, including nucleophilic substitutions and reductions. Recent advancements in asymmetric synthesis have enabled the selective formation of the (R)-enantiomer, which is often preferred in pharmaceutical applications due to its specific pharmacokinetic profiles.
Structural characterization of this compound has been performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided insights into its three-dimensional conformation and intermolecular interactions, which are essential for understanding its behavior in different environments.
Biological Activity and Applications
(2R)-4-(4,6-Dichloropyrimidin-5-Yl)Butan-2-Amine has shown promising biological activity in recent studies. It exhibits potent inhibitory effects on certain enzymes involved in metabolic pathways, making it a potential candidate for drug development. Its ability to modulate enzyme activity suggests applications in treating metabolic disorders or inflammatory conditions.
Additionally, this compound has been explored as a building block for more complex molecules in medicinal chemistry. Its versatility allows for further functionalization to enhance bioavailability or target specificity.
Recent Research Highlights
Recent research has focused on optimizing the synthesis of (2R)-4-(4,6-dichloropyrimidin-5-Yl)Butan-2-Amine to improve yield and enantiomeric excess. Novel catalysts and reaction conditions have been developed to achieve higher purity and stereoselectivity. These advancements are crucial for scaling up production for preclinical studies.
In terms of biological evaluation, studies have demonstrated that this compound interacts with specific receptors involved in pain signaling pathways. This finding opens new avenues for its application as a potential analgesic agent.
Furthermore, computational modeling has been employed to predict the binding affinity of this compound with various protein targets. These simulations provide valuable insights into its mechanism of action and guide further optimization efforts.
Conclusion
CAS No. 2227818-03-1, or (2R)-4-(4,6-Dichloropyrimidin-5-Yl)Butan-2-Amine, represents a significant advancement in organic synthesis and drug discovery. Its unique structure and stereochemistry make it a valuable tool in both academic research and industrial applications. With ongoing research focusing on its synthesis optimization and biological evaluation, this compound holds great promise for future therapeutic developments.
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